Anticancer Activity: 3-Hydroxy vs. 3-Amino in Leukemia
A direct comparative study of pyridine-2-carboxaldehyde thiosemicarbazones in mice bearing L1210 leukemia demonstrated that the 3-aminopyridine-2-carboxaldehyde derivative produced a % T/C value of 246 and 40% 60-day survivors, whereas the 3-hydroxypyridine-2-carboxaldehyde derivative was notably less active, with no long-term survivors reported [1]. The 3-hydroxy compound's thiosemicarbazone (HCT-13) exhibited cytotoxicity that was copper-dependent, suggesting a distinct mechanism of action compared to the 3-amino analog [2].
| Evidence Dimension | Antineoplastic Activity (L1210 Leukemia Model) |
|---|---|
| Target Compound Data | 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone: No 60-day survivors reported; activity notably less than 3-amino analog [1]. |
| Comparator Or Baseline | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP): % T/C = 246; 40% 60-day survivors at 40 mg/kg [1]. |
| Quantified Difference | 3-AP is unequivocally more potent in vivo; the 3-hydroxy derivative is considered inferior for this target. |
| Conditions | Mice bearing L1210 leukemia; compound administered intraperitoneally daily for six days. |
Why This Matters
This data is crucial for medicinal chemists; selecting the 3-hydroxy derivative over the 3-amino analog would lead to a different, and in this context, less efficacious lead compound.
- [1] Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. View Source
- [2] French, F. A., Blanz, E. J. Jr., Shaddix, S. C., & Brockman, R. W. (1974). The carcinostatic activity of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. II. 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 17(2), 172-181. View Source
